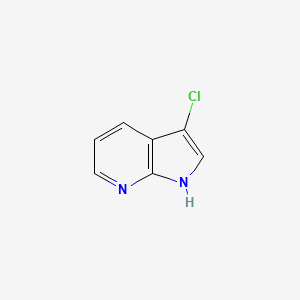

3-Chloro-7-azaindole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFDDUMFTQHVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470698 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80235-01-4 | |

| Record name | 3-Chloro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 7 Azaindole and Functionalized Derivatives

Strategies for Regioselective C3-Chlorination of 7-Azaindoles

Direct and selective chlorination at the C3-position of the 7-azaindole (B17877) nucleus presents a notable challenge due to the electronic nature of the bicyclic system. The electron-deficient pyridine (B92270) ring can deactivate the pyrrole (B145914) moiety towards electrophilic substitution, and mixtures of isomers are often obtained with conventional chlorinating agents. For instance, the use of phosphorus oxychloride can lead to a mixture of the 4-chloro and 3-chloro isomers. atlanchimpharma.com To overcome these challenges, several regioselective strategies have been developed.

One effective approach involves the use of sulfonyl chlorides. The reaction of N-protected 7-azaindoles with an alkyl or arylsulfonyl chloride, such as methanesulfonyl chloride, can provide the desired 3-chloro-7-azaindole with improved regioselectivity. atlanchimpharma.com The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF). atlanchimpharma.com

Copper-mediated cyclization represents another strategy for obtaining 3-chloro-7-azaindoles. This method starts from 3-alkynyl-N,N-dimethylpyridine-2-amines and utilizes a copper catalyst with sodium chloride as the chlorine source. acs.org This environmentally benign approach proceeds under ambient conditions and offers a good yield of the C3-chlorinated product. acs.org

Rhodium catalysis has also been explored for the C-H chlorination of 7-azaindoles. An unexpected rhodium-catalyzed regioselective C-H chlorination was developed using 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent. scilit.commdpi.com This method provides an efficient route to ortho-chlorinated azaindoles with good functional group tolerance. scilit.commdpi.com

| Method | Chlorinating Agent | Catalyst/Promoter | Key Features | Reference(s) |

| Sulfonyl Chloride Chlorination | Alkyl/Arylsulfonyl Chloride | - | Improved regioselectivity over conventional methods. | atlanchimpharma.com |

| Copper-Mediated Cyclization | Sodium Chloride | Copper Catalyst | Environmentally benign, ambient reaction conditions. | acs.org |

| Rhodium-Catalyzed C-H Chlorination | 1,2-Dichloroethane (DCE) | Rhodium Catalyst | Ortho-chlorination with good functional group tolerance. | scilit.commdpi.com |

Development of Novel Synthetic Routes to the 7-Azaindole Core

The construction of the 7-azaindole core itself has been the subject of extensive research, leading to the development of several novel and efficient synthetic routes. These methods often employ metal catalysis and cascade reactions to build the bicyclic system from simpler precursors.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the synthesis of the 7-azaindole scaffold.

Palladium catalysis has been instrumental in the synthesis of 7-azaindoles. The Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne is a common strategy to generate a key intermediate, which then undergoes cyclization to form the 7-azaindole ring. nih.govnih.govrsc.org This cyclization can be promoted by a base or a copper catalyst. nih.govrsc.org A one-pot procedure involving N-arylation followed by a Sonogashira reaction and subsequent cyclization has been developed for the synthesis of 1,2-disubstituted 7-azaindoles. nih.gov

The Heck reaction has also been employed in cascade sequences to construct the 7-azaindole core. A palladium-catalyzed cascade C-N cross-coupling/Heck reaction between amino-o-bromopyridines and alkenyl bromides provides a direct route to substituted 7-azaindoles. acs.orgacs.orgnih.gov This approach is notable for being the first of its kind to access all four isomers of azaindole. acs.orgnih.gov Another strategy involves an enamine formation followed by an intramolecular Heck reaction. mdpi.comnih.gov

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction used in 7-azaindole synthesis. An efficient two-step, protecting-group-free route involves the Suzuki-Miyaura coupling of a chloroamino-N-heterocycle with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. mdpi.comorganic-chemistry.org This methodology has been applied to the synthesis of a broad range of aza- and diazaindoles. mdpi.comorganic-chemistry.org The Suzuki-Miyaura reaction is also pivotal in the functionalization of the 7-azaindole core, for example, in the synthesis of diarylated derivatives. mdpi.com

| Reaction | Key Precursors | Catalyst System (Example) | Description | Reference(s) |

| Sonogashira Coupling | 3-Halo-2-aminopyridine, Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Forms a C-C bond, followed by cyclization to the pyrrole ring. | nih.govnih.govrsc.org |

| Heck Reaction | Amino-o-bromopyridine, Alkenyl bromide | Pd₂(dba)₃/XPhos | Cascade C-N coupling and intramolecular C-C bond formation. | acs.orgacs.orgnih.gov |

| Suzuki-Miyaura Coupling | Chloroamino-N-heterocycle, (2-Ethoxyvinyl)borolane | SPhos/Pd(OAc)₂ | C-C bond formation followed by acid-catalyzed cyclization. | mdpi.comorganic-chemistry.org |

Rhodium catalysis has emerged as a powerful tool for the synthesis of 7-azaindoles through C-H activation and oxidative annulation pathways. An efficient method involves the Rh(III)-catalyzed annulative coupling of aminopyridines with alkynes via C-H activation, offering high regioselectivity and tolerance for various functional groups. rsc.org Another sophisticated approach is the Rh(III)-catalyzed oxidative annulation of existing 7-azaindoles with internal alkynes, proceeding through a double C-H activation process to yield complex, fused 7-azaindole derivatives. acs.orgacs.orgnih.gov This involves an N-directed ortho C-H activation followed by a "roll-over" C-H activation of the pyrrole ring. acs.orgacs.orgnih.gov

Copper-catalyzed reactions offer a cost-effective and often environmentally friendly alternative for the synthesis and functionalization of 7-azaindoles. As mentioned for C3-chlorination, copper catalysis can be used to mediate the cyclization of 3-alkynyl-2-aminopyridines. acs.org Copper(II) fluoride (B91410) has been utilized as a catalyst for the N-arylation of 7-azaindole N-oxides with boronic acids under base-free conditions. acs.org Mechanistic studies have highlighted the dual role of copper species as both catalyst and promoter in these transformations. acs.orgresearchgate.net

Rhodium-Catalyzed Oxidative Annulation and C-H Activation

Cascade Reactions and One-Pot Protocols

A notable example is the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with various aldehydes and active methylene (B1212753) compounds. scilit.comacs.orgacs.orgnih.gov This method provides access to a wide range of highly substituted and carbocyclic-fused 7-azaindoles, making it valuable for diversity-oriented synthesis. scilit.comacs.orgacs.orgnih.gov

Palladium-catalyzed cascade reactions, such as the C-N cross-coupling/Heck reaction sequence, provide a streamlined approach to substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines and alkenyl bromides. acs.orgacs.orgnih.gov Similarly, a one-pot N-arylation/Sonogashira/cyclization sequence allows for the direct synthesis of 1,2-disubstituted 7-azaindoles, avoiding the isolation of intermediates. nih.gov

Cyclization Reactions

The construction of the 7-azaindole core, a pyrrolopyridine system, has historically adapted classical indole (B1671886) syntheses. uni-rostock.depitt.eduuni-rostock.de Methods such as the Fischer, Madelung, Reissert, Leimgruber-Batcho, Lorenz, and Bartoli syntheses have all been explored for creating the azaindole framework, though their application can be challenging and may require specific modifications or protecting groups. uni-rostock.depitt.eduuni-rostock.deatlanchimpharma.com

While many routes form the 7-azaindole skeleton first, followed by chlorination, some modern methods allow for the direct synthesis of the 3-chloro derivative. A notable example is an environmentally benign copper-mediated 5-endo-dig electrophilic cyclization. x-mol.netthieme-connect.com This reaction utilizes a 3-alkynyl-N,N-dimethylpyridine-2-amine substrate, which undergoes cyclization in the presence of a copper catalyst and a simple chloride source like sodium chloride to yield this compound directly. x-mol.netthieme-connect.com This approach is atom-economical and proceeds under ambient conditions. x-mol.net

The Bartoli indole synthesis, which typically involves the reaction of a nitroarene with a vinyl Grignard reagent, has been adapted for the synthesis of 7-substituted azaindoles. atlanchimpharma.comwikipedia.orgscribd.com Similarly, the Leimgruber-Batcho synthesis, a two-step process starting from an o-nitrotoluene, is a flexible route to the 7-azaindole core that can be performed on a large scale. atlanchimpharma.comwikipedia.orgresearchgate.net

Table 1: Direct Synthesis of this compound via Copper-Mediated Cyclization

| Starting Material | Reagents & Catalyst | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 3-Alkynyl-N,N-dimethylpyridine-2-amine | NaCl, CuSO₄·5H₂O | 95% EtOH | Room Temp, 48h | This compound | thieme-connect.com |

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes to this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. Several key steps in azaindole synthesis have been successfully adapted to microwave-assisted organic synthesis (MAOS). nih.gov For instance, the Leimgruber-Batcho reaction and epoxide-opening-cyclization-dehydration sequences for preparing substituted 7-azaindoles have been shown to be dramatically accelerated by microwave heating. pitt.eduorganic-chemistry.org This technology is particularly beneficial for creating libraries of compounds in parallel synthesis formats. organic-chemistry.org Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation also provides an efficient route to 7-azaindoles. rsc.org Furthermore, microwave heating has been effectively used in the functionalization of the azaindole core, such as in nucleophilic aromatic substitution and the synthesis of di-7-azaindolylmethanes. atlanchimpharma.comnih.gov

Table 2: Examples of Microwave-Assisted Synthesis in Azaindole Chemistry

| Reaction Type | Substrates | Conditions | Outcome | Ref |

|---|---|---|---|---|

| Epoxide-opening-cyclization | Epoxide from 2,6-dichloropyridine, Amine | Microwave Heating | Dramatically accelerated reaction time | organic-chemistry.org |

| Di-7-azaindolylmethane Synthesis | 5-Chloro-7-azaindole, Aldehyde | MW, 130 °C, 30 min, K₂CO₃, MeOH:H₂O | Rapid and efficient synthesis | nih.gov |

| Intramolecular Heck Reaction | Enamine Precursor | Microwave Heating | Synthesis of azaindoles | nih.gov |

| Iron-catalyzed Cyclization | o-Haloaromatic amine, Terminal alkyne | Microwave, Iron catalyst | Short reaction times, convenient operation | rsc.org |

Catalyst-Free and Aqueous Methodologies

Developing syntheses that minimize or eliminate the need for hazardous catalysts and organic solvents is a central goal of green chemistry. The aforementioned copper-mediated synthesis of this compound is a prime example of a more sustainable approach, using an inexpensive, low-toxicity metal and an alcohol-water solvent system. x-mol.netthieme-connect.com

Another significant advancement is the use of water as a reaction medium. A silver-catalyzed intramolecular cyclization of acetylenic free amines to produce 7-azaindoles has been successfully performed "on-water". organic-chemistry.org This method avoids the need for strong acids or bases and benefits from the unique reactivity enhancements conferred by hydrogen bonding between water and the substrates. organic-chemistry.org Additionally, microwave-assisted domino reactions for synthesizing 3-functionalized indoles have been developed using a mixture of ethanol (B145695) and water, highlighting a move towards greener solvent systems. mdpi.com

Functionalization and Derivatization Strategies on this compound

The this compound scaffold is a versatile platform for further chemical modification. The chlorine atom at the C3 position serves as a useful handle for introducing a variety of functional groups, and other positions on the bicyclic ring can be selectively targeted.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at the C3 position of the 7-azaindole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with a range of nucleophiles, providing a direct route to diverse 3-substituted 7-azaindole derivatives. While specific examples for the 3-chloro isomer are less documented in readily available literature, the reactivity is analogous to other halo-azaindoles. For instance, the chlorine at the C4 position has been shown to undergo SNAr with secondary amines under microwave activation. atlanchimpharma.com This reactivity is a cornerstone for building molecular complexity from the this compound intermediate.

Cross-Coupling Reactions at Other Positions (e.g., C2, C5, C6)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the 7-azaindole nucleus at various positions. atlanchimpharma.com Starting with a di-halogenated 7-azaindole, such as a 6-chloro-3-iodo-7-azaindole, allows for sequential and site-selective functionalization.

The Suzuki-Miyaura cross-coupling reaction is particularly prominent. An efficient one-pot, chemo-selective method has been developed for the synthesis of C3,C6-diaryl 7-azaindoles starting from a 6-chloro-3-iodo-N-protected 7-azaindole. acs.org This strategy leverages the different reactivities of the C-I and C-Cl bonds to first couple an aryl group at the C3 position, followed by a second coupling at the C6 position under different conditions. acs.org This approach tolerates a wide range of aryl boronic acids with both electron-donating and electron-withdrawing groups. acs.org Similar strategies have been employed to create multi-arylated 7-azaindoles at the C2, C3, and C5 positions. atlanchimpharma.com

Table 3: Sequential Suzuki-Miyaura Cross-Coupling of a Dihalo-7-azaindole

| Starting Material | Coupling Partner 1 (at C3) | Catalyst System 1 | Coupling Partner 2 (at C6) | Catalyst System 2 | Product | Ref |

|---|---|---|---|---|---|---|

| 6-Chloro-3-iodo-N-methyl-7-azaindole | Aryl boronic acid | Pd₂(dba)₃, SPhos, Cs₂CO₃ | Aryl boronic acid | Pd₂(dba)₃, SPhos | C3,C6-Diaryl-7-azaindole | acs.org |

Other cross-coupling reactions like Heck and Sonogashira have also been successfully applied to functionalize the 7-azaindole ring, further expanding the chemical space accessible from halogenated precursors. atlanchimpharma.commdpi.com The ability to selectively functionalize multiple positions on the this compound scaffold underscores its importance as a building block in the synthesis of complex, poly-substituted heterocyclic compounds. researchgate.net

C-H Functionalization Directed by the 7-Azaindole Moiety

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. rsc.org In the context of 7-azaindole chemistry, the inherent electronic and structural features of the bicyclic system allow the moiety itself to act as an intrinsic directing group, guiding the regioselective introduction of new functional groups. sioc-journal.cn This approach avoids the additional steps of installing and removing external directing groups, thus enhancing synthetic efficiency. sioc-journal.cn Transition-metal-catalyzed reactions, in particular, have been extensively explored to leverage the directing capacity of the nitrogen atom in the pyridine ring of the 7-azaindole core. sioc-journal.cnacs.org

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has proven to be a versatile tool for the C-H functionalization of 7-azaindoles. Researchers have developed methods for chlorination and oxidative annulation, where the 7-azaindole core directs the reaction to specific positions.

An unexpected yet highly efficient rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles was developed using 1,2-dichloroethane (DCE) as the chlorinating agent. researchgate.netacs.org In this protocol, the 7-azaindole itself serves as the directing group, facilitating the ortho-chlorination. The reaction demonstrates good functional group tolerance and operational simplicity. acs.org The proposed mechanism involves the 7-azaindole directing the rhodium catalyst to the C-H bond, followed by a reaction with the chlorinating source. researchgate.net

Rhodium(III)-catalyzed oxidative annulation of 7-azaindoles with internal alkynes represents another significant advancement. acs.orgnih.gov This method proceeds via a double C-H activation process. The initial step involves an N-directed ortho-C-H activation on a substituent, followed by a "roll-over" C-H activation of the heterocycle ring, leading to the formation of complex, fused 7-azaindole derivatives in moderate to excellent yields. acs.orgnih.gov A broad range of both 7-azaindole derivatives and internal alkynes are compatible with this transformation. acs.org

| Substrate (7-Azaindole) | Coupling Partner (Alkyne) | Catalyst System | Product | Yield (%) | Reference |

| 1-Phenyl-7-azaindole | Diphenylacetylene | [RhCpCl₂]₂, Cu(OAc)₂·H₂O | Fused Polycycle | 85 | acs.org |

| 1-Methyl-7-azaindole | 1,2-Diphenylethyne | [RhCpCl₂]₂, Cu(OAc)₂·H₂O | Fused Polycycle | 72 | acs.org |

| 1-(p-Tolyl)-7-azaindole | 1-Phenyl-1-propyne | [RhCpCl₂]₂, Cu(OAc)₂·H₂O | Fused Polycycle | 68 | acs.org |

| 1-(4-Methoxyphenyl)-7-azaindole | Diphenylacetylene | [RhCpCl₂]₂, Cu(OAc)₂·H₂O | Fused Polycycle | 92 | acs.org |

| 1-(4-Fluorophenyl)-7-azaindole | 1,2-Di-p-tolylethyne | [RhCp*Cl₂]₂, Cu(OAc)₂·H₂O | Fused Polycycle | 78 | acs.org |

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is widely employed for C-H functionalization, particularly for arylation reactions at various positions of the 7-azaindole core. The regioselectivity of these reactions is often influenced by the specific reaction conditions and the directing capabilities of the 7-azaindole nitrogen or substituents.

Palladium-catalyzed C-2 arylation of 7-azaindoles with arenes or arylboronic acids has been successfully developed. rsc.orgrsc.org For instance, a method using a reduced volume of arenes as the coupling partner, catalyzed by palladium, provides workable access to C-2 arylated heterocycles. rsc.org Another protocol achieves direct C-2 arylation with diverse arylboronic acids at room temperature. semanticscholar.org These methodologies highlight the ability to selectively functionalize the C-2 position, which is often challenging to achieve through classical methods. rsc.orgrsc.org

Furthermore, the pyridine N-oxide of 7-azaindole can direct palladium-catalyzed C-6 arylation. This strategy was reported for N-methyl-7-azaindole N-oxide, which underwent regioselective arylation at the C-6 position with aryl bromides. mdpi.com The use of the N-oxide functionality alters the electronic properties and directing ability of the heterocycle, enabling functionalization at a different site. mdpi.com

| Substrate | Coupling Partner | Catalyst System | Position | Product | Yield (%) | Reference |

| N-Methyl-7-azaindole | Benzene (B151609) | Pd(OAc)₂ / TFA | C-2 | 2-Aryl-7-azaindole | 75 | rsc.org |

| 7-Azaindole | Toluene | Pd(OAc)₂ / TFA | C-2 | 2-Aryl-7-azaindole | 68 | rsc.org |

| N-Methyl-7-azaindole | Phenylboronic acid | Pd(OAc)₂ / Ligand | C-2 | 2-Phenyl-N-methyl-7-azaindole | - | semanticscholar.org |

| N-Methyl-7-azaindole N-oxide | 4-Bromotoluene | Pd(OAc)₂ / DavePhos / PivOH | C-6 | 6-(p-Tolyl)-N-methyl-7-azaindole | 85 | mdpi.com |

| N-Methyl-7-azaindole N-oxide | 4-Bromoanisole | Pd(OAc)₂ / DavePhos / PivOH | C-6 | 6-(4-Methoxyphenyl)-N-methyl-7-azaindole | 91 | mdpi.com |

Transition-Metal-Free C-H Functionalization

While transition metals are dominant in C-H activation, metal-free approaches offer advantages by avoiding potential product contamination, which is a significant concern in medicinal chemistry. rsc.org Recent studies have demonstrated the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using tetrabutylammonium (B224687) iodide (TBAI) as a promoter. rsc.orgscispace.com In this transformation, TBAI plays a dual role, acting as both a promoter for the C-H functionalization and as a desulfonylation reagent. rsc.orgscispace.com This method provides moderate to good yields of 3-thio-7-azaindoles under simple reaction conditions without the need for strong oxidants or bases. scispace.com

Similarly, iodine-catalyzed C-3 chalcogenation (including sulfenylation and selenylation) of NH-free 7-azaindoles has been developed as a generalized and efficient protocol. acs.org Using an I₂/DMSO catalytic system, various C-3 functionalized 7-azaindoles can be synthesized in good to excellent yields, showcasing the versatility of this metal-free approach for derivatizing the 7-azaindole core. acs.org

Pharmacological Investigations and Biological Activities of 3 Chloro 7 Azaindole Derivatives

Kinase Inhibitory Potency and Selectivity

Derivatives of 3-chloro-7-azaindole have been the subject of extensive research for their potential to inhibit various protein kinases involved in cancer and other diseases. The strategic placement of a chlorine atom at the C-3 position of the 7-azaindole (B17877) core can significantly influence binding affinity and selectivity.

Inhibition of B-RAF Kinase

The B-RAF kinase, a key component of the MAPK signaling pathway, is a frequently mutated oncogene, particularly in melanoma. pnas.orgmdpi.com Structure-guided discovery efforts have led to the development of potent and selective B-RAF inhibitors based on the 7-azaindole scaffold. pnas.org

One notable example is PLX4720, a 7-azaindole derivative that demonstrates high potency against the B-RAF V600E mutant, with an IC50 value of 13 nM. pnas.org While the direct precursor was a 5-chloro-7-azaindole, this highlights the amenability of the substituted 7-azaindole core for potent B-RAF inhibition. pnas.org The development of such compounds showcases the effectiveness of the 7-azaindole framework in achieving both high potency and selectivity for the target kinase. pnas.orgmdpi.com

Table 1: B-RAF Kinase Inhibition by 7-Azaindole Derivatives

| Compound | Target | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| PLX4720 | B-RAF V600E | 13 | Preferentially inhibits active B-RAF V600E over a broad spectrum of other kinases. pnas.org |

Modulation of Cdc7 Kinase Activity

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. nih.govnih.gov Its overexpression in various cancers makes it an attractive target for therapeutic intervention. nih.gov Researchers have designed and synthesized 7-azaindole derivatives as potent and selective inhibitors of Cdc7. nih.govnih.govacs.org

Starting from a 7-azaindole core, medicinal chemistry efforts have led to the identification of inhibitors with an azaindole-chloropyridine core. nih.govacs.org These compounds have been systematically modified to understand the structure-activity relationships (SAR) and the impact of substitutions on inhibitory potency. For instance, the interaction with key residues in the Cdc7 kinase domain, such as Met 134 and Val 195, has been shown to be critical for potent inhibition. nih.govacs.org

While specific IC50 values for this compound derivatives are part of broader proprietary studies, the general class of azaindole-chloropyridines has demonstrated nanomolar potency against Cdc7. nih.govacs.org The development of these inhibitors has provided valuable insights into the ligand-Cdc7 binding, highlighting the importance of the azaindole motif as a hinge-binder. nih.govacs.org

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, invasion, and metastasis. mdpi.com Consequently, c-Met is a validated target for cancer therapy. Several 7-azaindole derivatives have been investigated as c-Met inhibitors. mdpi.comresearchgate.netnih.gov

A series of 7-azaindole derivatives bearing a dihydropyridazine (B8628806) moiety were synthesized and evaluated for their c-Met kinase inhibitory activity. researchgate.netnih.gov One of the most promising compounds from this series, which incorporates the broader 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, demonstrated a c-Met IC50 of 1.06 nM. researchgate.netnih.gov Structure-activity relationship studies revealed that substitutions on the 7-azaindole core are critical for achieving high potency. researchgate.netnih.gov

Table 2: c-Met Kinase Inhibition by 7-Azaindole Derivatives

| Compound Class | Key Feature | Representative c-Met IC50 (nM) | Reference |

|---|---|---|---|

| 7-Azaindole-dihydropyridazines | Dihydropyridazine moiety | 1.06 | researchgate.netnih.gov |

| 2,3-diaryl-7-azaindoles | Diaryl substitution | 40 | mdpi.com |

ALK Kinase Targeting

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase whose genetic alterations are drivers in several cancers, including non-small cell lung cancer. nih.govnih.gov This has spurred the development of ALK inhibitors, with the 7-azaindole scaffold proving to be a valuable starting point. nih.govresearchgate.net

A novel series of 7-azaindole derivatives has been identified as potent inhibitors of both wild-type and mutant ALK. nih.gov X-ray crystallography of a compound from this series revealed a unique binding mode, with a benzyl (B1604629) group occupying a back pocket, which contributes to its potency and selectivity over other kinases like Aurora-A. nih.gov Compounds from this class have demonstrated excellent potencies in both biochemical and cellular assays. nih.govresearchgate.net

Table 3: ALK Kinase Inhibition by 7-Azaindole Derivatives

| Compound Series | Key Finding | Potency | Reference |

|---|---|---|---|

| 7-Azaindoles | Unique binding mode | Excellent biochemical and cellular potency | nih.gov |

PDK1 Inhibition

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that activates several AGC kinases, including Akt/PKB, and is central to cell survival and proliferation signaling pathways. A combined screening approach identified 7-azaindoles as a promising chemical series for PDK1 inhibition. nih.gov

Initial hits with a 7-azaindole core displayed low micromolar IC50 values. nih.gov Through structure-guided optimization, which included insights from X-ray crystal structures, researchers were able to significantly improve the biochemical potency of these derivatives into the two-digit nanomolar range. nih.gov However, translating this biochemical potency into cellular activity proved challenging, with the most potent analogs showing only moderate activity in cellular assays, alongside issues with metabolic stability or permeability. nih.gov

Table 4: PDK1 Inhibition by 7-Azaindole Derivatives

| Compound | Biochemical PDK1 IC50 (µM) | Cellular Activity (IC50, µM) | Reference |

|---|---|---|---|

| 16 | 1.1 | Not Reported | nih.gov |

| 42 | Not Reported (nanomolar range) | 2.3 | nih.gov |

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins and have been implicated as oncogenic drivers in a variety of tumors when genetically altered. nih.gov The development of Trk inhibitors has become an important area of cancer research. researchgate.netplos.org

Structure-based design strategies have been employed to develop novel 7-azaindole-based Trk kinase inhibitors. researchgate.net By systematically modifying the functional groups at the 3- and 5-positions of the 7-azaindole scaffold, researchers have studied the structure-activity relationships and identified potent Trk inhibitors. researchgate.net While specific data for this compound derivatives is embedded in broader studies, the general 7-azaindole scaffold has proven effective. For instance, a series of 3-vinylindazole derivatives, which share structural similarities, were developed as selective Trk inhibitors with low nanomolar potencies against TrkA, TrkB, and TrkC. nih.gov

Rho Kinase (ROCK) Modulation

Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various cellular functions, including smooth muscle contraction and cell migration. rsc.orgnih.gov A series of 3-substituted 7-azaindole derivatives has been identified as potent ROCK1 inhibitors with nanomolar Ki values and significant selectivity over other kinases like PKA. rsc.org While specific data for this compound derivatives as ROCK modulators is emerging, the broader class of 7-azaindoles shows significant promise. For instance, one azaindole derivative demonstrated high potency against human ROCK-1 and ROCK-2 with IC50 values of 0.6 nM and 1.1 nM, respectively. nih.gov Another study reported a 7-azaindole derivative with IC50 values of 0.004 and 0.001 µmol/L against ROCK-I and ROCK-II, respectively. rhhz.net The exploration of substituents at the C3 position of the azaindole, including chlorine, has been a strategy to modulate ROCK selectivity. acs.org

AXL Receptor Tyrosine Kinase Inhibition

AXL, a receptor tyrosine kinase, is a validated therapeutic target in oncology due to its role in tumor growth and proliferation. nih.gov Researchers have designed and synthesized new kinase inhibitors targeting AXL based on the 7-azaindole scaffold, which is known to interact with the ATP binding site of the kinase. nih.govresearchgate.net Through focused screening and chemical diversification, a new family of 7-azaindole derivatives has been discovered with potent inhibitory activity against AXL. nih.govresearchgate.net While specific IC50 values for this compound derivatives are not detailed in the provided results, the general class of 7-azaindoles has been established as a promising foundation for the development of AXL inhibitors.

Aurora A Kinase Inhibition

Aurora kinases are critical for the regulation of mitosis and are often overexpressed in human tumors. researchgate.netacs.org The 7-azaindole framework is a competitive scaffold for the development of Aurora kinase inhibitors. researchgate.netnih.gov For example, the suppression of an arylurea moiety in one series of 7-azaindole-based inhibitors led to a loss of selectivity, with a derivative showing IC50 values of 128 nM for Aurora A and 5.7 nM for Aurora B. nih.gov Another 7-azaindole derivative, GSK1070916, was found to be a potent and selective inhibitor of Aurora B and C, with Ki* values of 0.38 ± 0.29 and 1.5 ± 0.4 nM, respectively, and was over 250-fold selective over Aurora A. acs.org The synthesis of Aurora inhibitors has involved the use of chloro-substituted aminopyridines in the formation of the azaindole scaffold. mdpi.comnih.gov

Janus Kinase (JAK) Family Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases involved in cytokine signaling pathways that are crucial for immune responses and hematopoiesis. nih.govgoogle.com Dysregulation of JAK signaling is associated with myeloproliferative disorders and inflammatory diseases. nih.gov A C-3 aryl-7-azaindole derivative was identified as a JAK2 inhibitor with an IC50 of 260 nM. nih.gov The 7-azaindole scaffold is being actively explored for the development of JAK family inhibitors for the treatment of inflammatory diseases and cancer. google.comgoogle.com

Anticancer Efficacy and Mechanisms of Action

The kinase inhibitory activities of this compound derivatives translate into significant anticancer effects, primarily through the inhibition of cancer cell proliferation and angiogenesis.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Derivatives and complexes of this compound have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines.

Platinum(II) complexes incorporating this compound have shown significant cytotoxicity. For example, the complex cis-[PtCl2(this compound)2] (referred to as complex 1 in a study) exhibited potent in vitro antitumor activity against several human cancer cell lines, with IC50 values often lower than the standard chemotherapy drug cisplatin (B142131). nih.gov In one study, this complex was found to be more effective than cisplatin against A549 (lung), HeLa (cervical), G-361 (melanoma), A2780 (ovarian), and A2780R (cisplatin-resistant ovarian) cancer cell lines. nih.gov

Gold(I) complexes with this compound have also been evaluated. A gold(I) N-heterocyclic carbene complex containing this compound (complex 3) showed considerable cytotoxicity against the human ovarian cancer cell line A2780 with an IC50 between 4-9 µM and the cisplatin-resistant A2780R cell line with an IC50 between 5-8 µM. preprints.org Another study on gold(I) triphenylphosphane complexes showed that while the this compound containing complex was active, other halogenated derivatives demonstrated higher potency against A2780 cells. mdpi.com

Furthermore, palladium(II) complexes with chloro-substituted 7-azaindole-3-carbaldehyde ligands have shown enhanced antiproliferative activity compared to their unsubstituted counterparts, particularly against breast and colon cancer cell lines. mdpi.com

A series of 7-azaindole derivatives, including those with a chloro-substituent, were evaluated for their antiproliferative effects. The data below showcases the GI50 values (50% of growth inhibition) for selected compounds against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 7-Azaindole Derivatives (GI50 in µM)

| Compound | HCT-116 (Colon) | U87MG (Glioblastoma) | BGC-823 (Gastric) | A549 (Lung) | NCI-H460 (Lung) | A2780 (Ovarian) |

|---|---|---|---|---|---|---|

| B13 | 0.12 ± 0.03 | 0.10 ± 0.03 | - | - | - | - |

| B14 | 2.50 ± 0.29 | 0.69 ± 0.16 | 0.52 ± 0.09 | 3.12 ± 0.48 | 0.17 ± 0.05 | 0.15 ± 0.06 |

| C1 | >10 | 2.50 ± 0.06 | 1.79 ± 0.18 | 7.13 ± 1.55 | 0.35 ± 0.10 | 0.29 ± 0.15 |

| C2 | 6.19 ± 0.49 | 2.91 ± 0.05 | 1.30 ± 0.04 | >10 | 0.37 ± 0.09 | 0.41 ± 0.21 |

Data sourced from a study on novel 7-azaindole scaffold derivatives as PI3K inhibitors. nih.gov

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Azaindole derivatives have been identified as inhibitors of microtubule dynamics, a mechanism that can lead to anti-angiogenic effects. nih.gov Specific 4-azaindole (B1209526) derivatives have been shown to significantly inhibit angiogenesis and tumor growth in chorioallantoic breast cancer xenografts. sci-hub.se While direct anti-angiogenic data for this compound is not explicitly detailed in the provided search results, the broader class of azaindole derivatives demonstrates potent anti-angiogenic properties. For instance, compounds CM01 and CM02 were found to inhibit capillary-like tube formation on Matrigel, a key in vitro assay for angiogenesis. nih.gov This suggests that the anti-cancer activity of this compound derivatives may also be attributed, in part, to the inhibition of angiogenesis.

Apoptotic Induction

Research has shown that platinum(II) complexes incorporating this compound can trigger apoptosis, or programmed cell death, in cancerous tissues. nih.gov Ex vivo studies on L1210 lymphocytic leukaemia models revealed that these complexes can modulate the levels of active caspases 3 and 8, as well as the transcription factor p53. nih.gov This modulation activates the intrinsic (mitochondrial) pathway of apoptosis. nih.gov Further investigations with gold(I) N-heterocyclic carbene (NHC) complexes containing this compound have also demonstrated the induction of apoptosis in A2780 ovarian cancer cells. preprints.org Mechanistic studies have confirmed that some 7-azaindole derivatives can impede the PDK axis, leading to cancer cell death by apoptosis. researchgate.net

Specificity Against Drug-Resistant Cancer Strains

A significant challenge in cancer therapy is the development of drug resistance. Derivatives of this compound have shown promise in overcoming this issue. Platinum(II) complexes with this compound have demonstrated the ability to circumvent the acquired resistance of the A2780R ovarian cancer cell line to cisplatin, a common chemotherapy drug. nih.gov Gold(I)-NHC complexes containing this compound also exhibited considerable cytotoxicity against the cisplatin-resistant A2780R cell line. acs.org Specifically, complexes designated as 1, 3, and 4 were found to be highly effective against this resistant strain. acs.org Furthermore, platinum complexes with chloro-substituted 7-azaindole-3-carbaldehyde ligands have shown better activity than cisplatin against triple-negative breast cancer (MDA-MB-231), suggesting a potential advantage in treating resistant cancers. mdpi.com

Table 1: Cytotoxicity of this compound Derivatives in Drug-Resistant Cancer Cell Lines

| Compound/Complex | Cancer Cell Line | Resistance Profile | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|---|

| cis-[PtCl₂(this compound)₂] | A2780R | Cisplatin-Resistant Ovarian Cancer | Significantly active | nih.gov |

| Gold(I)-NHC complex with this compound (Complex 3) | A2780R | Cisplatin-Resistant Ovarian Cancer | IC₅₀ ≈ 7-12 μM | acs.org |

| trans-[PtCl₂(5ClL)₂] | A2780cis | Cisplatin-Resistant Ovarian Cancer | IC₅₀ = 4.96 ± 0.49 μM | bohrium.com |

| trans-[PtCl₂(5ClL)₂] | MDA-MB-231 | Triple-Negative Breast Cancer | IC₅₀ = 4.83 ± 0.38 μM | mdpi.combohrium.com |

Antimicrobial Spectrum of Activity

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

Derivatives of 7-azaindole have demonstrated a broad range of antibacterial activities. Certain synthesized azaindole derivatives have shown activity against both Gram-positive bacteria, such as Bacillus thermophilus and Staphylococcus aureus, and Gram-negative bacteria, like Klebsiella pneumoniae and Salmonella paratyphi A. iosrjournals.org Notably, some compounds with chloro substitutions exhibited potency comparable to the standard antibiotic, ciprofloxacin. iosrjournals.org However, the introduction of a chlorine atom on the 7-azaindole ring has been shown to significantly reduce the antibacterial activity of some aminoguanidyl indole (B1671886) derivatives. nih.gov Other studies have found that while some derivatives are potent against Gram-positive strains, including multidrug-resistant Staphylococcus aureus (MRSA), they show no activity against Gram-negative bacteria. mdpi.comscielo.br The correlation between the inhibition of DNA gyrase and topoisomerase IV and the antibacterial activity against both types of bacteria has been reported as weak. researchgate.net

Table 2: Antibacterial Activity of 7-Azaindole Derivatives

| Derivative Series/Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| (Z)-2-(2-oxo-IH–pyrrolo[2,3-b]pyridine-3(2H)-ylidene-N-(p–substituted)hydrazine carbothioamides (R=Cl) | Active | Active | iosrjournals.org |

| Aminoguanidyl indole derivatives with Cl on 7-azaindole ring | Activity reduced | Activity reduced | nih.gov |

| 3-Alkylidene-2-indolone derivatives | Active against S. aureus, MRSA | Inactive | mdpi.com |

| 5,7-diisoprenyloxyflavone derivatives | Active against S. aureus | Inactive | scielo.br |

Antifungal and Anti-Yeast Properties (e.g., Cryptococcus neoformans, Aspergillus niger)

The antifungal potential of 7-azaindole derivatives has also been explored. Studies have shown that certain cinnoline (B1195905) derivatives, which can be synthesized from related precursors, exhibit strong antifungal activity against Aspergillus niger and Cryptococcus neoformans. ijper.org Additionally, some 7-azaindole N-ethyl linked 1,2,3-triazoles have been evaluated for their antifungal properties against Aspergillus niger and Candida albicans. researchgate.netresearchgate.net

Anti-Tuberculosis Activity (e.g., DprE1 Inhibition in Mycobacterium tuberculosis)

A significant area of research has focused on the role of 7-azaindole derivatives as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme for the survival of Mycobacterium tuberculosis. researchgate.netresearchgate.netmdpi.com Inhibition of DprE1 disrupts the synthesis of the mycobacterial cell wall, leading to cell death. researchgate.net Novel scaffolds derived from azaindoles have shown potent DprE1 enzyme inhibition and significant antimycobacterial activity. acs.org These compounds have demonstrated specificity for mycobacterial species, being inactive against a panel of other Gram-positive and Gram-negative bacteria. acs.org

Antiviral Properties

The antiviral potential of 7-azaindole derivatives is an emerging area of study. Research has indicated that these compounds have a history of being investigated for antiviral effects, including against HIV-1 and influenza. researchgate.netresearchgate.netplos.org More recently, novel 7-azaindole derivatives have been designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.govresearchgate.net One particular derivative, ASM-7, demonstrated excellent antiviral activity with low cytotoxicity in both pseudovirus and native virus assays. nih.gov Molecular modeling suggests that ASM-7 can bind to the interface of the spike protein and ACE2, thereby impeding viral invasion of host cells. nih.govresearchgate.net

SARS-CoV-2 Spike-hACE2 Protein Interaction Inhibition

The entry of the SARS-CoV-2 virus into host cells is mediated by the interaction between its spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.gov Small molecules that can block this interaction represent a promising therapeutic strategy. nih.govmdpi.com

Through high-throughput screening, a 7-azaindole derivative, G7a, was identified as an inhibitor of the S1-RBD-hACE2 interaction. nih.govnih.gov To enhance its antiviral activity, a series of novel 7-azaindole derivatives were synthesized. nih.gov Among these, a compound named ASM-7 demonstrated excellent antiviral activity in both pseudovirus and native virus assays, with an EC50 of 0.45 μM for blocking virus entry, a 20-fold improvement over the initial hit G7a (EC50 = 9.08 μM). nih.gov Against an original SARS-CoV-2 strain, ASM-7 showed an EC50 value of 1.001 μM. nih.gov Molecular modeling studies suggest that ASM-7 binds to the interface of the S1-RBD-hACE2 complex, disrupting the interaction and preventing viral entry. nih.govnih.gov

| Compound | Assay | EC50 (μM) |

|---|---|---|

| G7a | SARS2-S Pseudovirus Entry Inhibition | 9.08 |

| ASM-7 | SARS2-S Pseudovirus Entry Inhibition | 0.45 |

| ASM-7 | Original SARS-CoV-2 Strain Infection | 1.001 |

Anti-Inflammatory Effects

Complexes incorporating this compound have demonstrated significant anti-inflammatory properties. nih.govpreprints.org A series of gold(I) N-heterocyclic carbene (NHC) complexes featuring 7-azaindole derivatives, including this compound, were synthesized and evaluated for their anti-inflammatory effects. nih.govacs.org

These complexes were found to inhibit the activity of the pro-inflammatory transcription factor NF-κB in human endothelial cells. nih.govacs.org Specifically, some of the gold(I) complexes showed an anti-NF-κB effect comparable to the anti-inflammatory drug Auranofin. preprints.orgacs.org This inhibition of NF-κB activity is a key mechanism for controlling inflammatory responses. acs.org

Anti-Protozoal Activity (e.g., against Trypanosoma cruzi)

Derivatives of 7-azaindole have been investigated for their potential to treat neglected tropical diseases, including those caused by protozoan parasites. Research into 3,5-disubstituted-7-azaindoles identified them as growth inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov While a specific compound from this series showed potent anti-trypanosomal activity and favorable pharmacokinetic properties, its inability to penetrate the blood-brain barrier limited its development for treating stage 2 of the disease. nih.govmdpi.com

Another study focused on 4-azaindole-2-piperidine derivatives for activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Although a lead compound from this series showed moderate activity, further optimization did not yield a compound with sufficient potency and metabolic stability to advance to in vivo studies. researchgate.net The research highlights the potential of the azaindole scaffold in anti-protozoal drug discovery, though challenges in achieving the required pharmacological profile remain. nih.govresearchgate.net

Other Pharmacological Modulations

Beyond the specific activities mentioned above, the 7-azaindole framework, including this compound, is a privileged structure in the design of kinase inhibitors. mdpi.comresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov The 7-azaindole core is known to interact with the hinge region of kinase active sites, making it a valuable scaffold for developing targeted cancer therapies. researchgate.netnih.gov

For instance, platinum(II) complexes containing this compound have been shown to exhibit significant in vitro antitumor activity against various human cancer cell lines, in some cases exceeding the efficacy of the established anticancer drug cisplatin. nih.govplos.org These complexes can induce apoptosis (programmed cell death) in cancer cells. nih.govplos.org Furthermore, derivatives of 7-azaindole have been discovered as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), a key component of a signaling pathway often deregulated in cancer. nih.gov

Structure Activity Relationship Sar Studies of 3 Chloro 7 Azaindole Derivatives

Positional Effects of Substitution on Biological Activity

The potency and selectivity of 7-azaindole (B17877) derivatives are highly dependent on the nature and position of substituent groups on the heterocyclic core. nih.gov Research has shown that positions 1, 3, and 5 are often key sites for modification to enhance anticancer activity. nih.gov

Influence of C3-Chlorine and Other Substituents on Potency and Selectivity

The C3 position of the 7-azaindole scaffold is a critical site for introducing substituents that can significantly modulate biological activity. The inherent reactivity of this position allows for a variety of chemical modifications. researchgate.net

In the context of HIV-1 integrase inhibitors, the introduction of aryl groups at the C3 position has been explored. Studies indicate that para-substitution on this C3-aryl ring is beneficial for inhibitory activity. acs.orgresearchgate.net For instance, C3 monoaryl 7-azaindoles with electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like fluorine on the aryl ring have demonstrated notable inhibition of the strand transfer step in HIV-1 replication. acs.org

For inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), the C3 position has been shown to tolerate a range of substituents. nih.gov Benzoic acids, in particular, have been identified as suitable C3 additions, leading to improved cellular potency. nih.gov The strategic placement of a "hinge" carbonyl group at the C3 position can also enable an attached aromatic group to access and bind to sub-pockets in target proteins, as demonstrated in the development of inhibitors for the SARS-CoV-2 spike protein. nih.gov

Furthermore, simple halogenation at the C3 position has been found to confer significant fungicidal properties to the 7-azaindole core. ndl.go.jp

Impact of N1 Substitution on Biological Activity

For example, incorporating a 1-methyl-7-azaindole moiety into a cisplatin-based compound was found to enhance both the efficiency and selectivity for tumor cells, particularly in cisplatin-resistant cancer cell lines. nih.gov In the development of c-Met kinase inhibitors, N1-substituted scaffolds proved to be a promising series, where further optimization at other positions on the ring led to potent derivatives. nih.gov The pyrrole (B145914) N-H is crucial for interaction with the hinge region of kinases, acting as a hydrogen bond donor. jst.go.jppnas.org

Role of C2, C4, C5, and C6 Substitutions

Substitutions around the pyridine (B92270) and pyrrole rings of the 7-azaindole scaffold offer a route to fine-tune the molecule's properties and achieve selectivity for specific biological targets.

C2 Position: The development of 2,4-disubstituted 7-azaindoles has been pursued for inhibitors of cyclin-dependent kinase 9 (CDK9) and Bruton's tyrosine kinase (BTK). a2bchem.com

C4 Position: In some inhibitor series, the C4 position has been shown to have steric limitations. researchgate.net However, small substituents like fluorine or chlorine, as well as small alkoxy groups, have been found to be beneficial for activity against certain targets. researchgate.net In other cases, early research indicated that the C4 position could not tolerate sizable substituents. nih.gov The synthesis of 4-substituted derivatives is often achieved through nucleophilic displacement on a 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine precursor. researchgate.net

C5 Position: A review of anticancer derivatives suggests that position 5 is one of the most active sites for substitution. nih.gov However, in a series of HIV-1 inhibitors, substitution at C5 with fluorine, chlorine, or methoxy groups was found to be detrimental to potency. researchgate.net

C6 Position: The C6 position has been a successful site for modification in several contexts. The addition of an aryl group at C6 in 3,6-diaryl 7-azaindole derivatives resulted in a two-fold increase in HIV-1 integrase inhibition compared to the C3 monoaryl counterparts. acs.org Specifically, a 2,4-difluoro phenyl group at C3 combined with a 4-methoxy phenyl group at C6 produced a compound with 72% strand transfer inhibition. acs.orgresearchgate.net In another study, 6-halo-7-azaindole derivatives were found to have notable fungicidal activity, with the 6-bromo derivative being particularly effective against rice blast. ndl.go.jp

Hydrogen Bonding Interactions with Biological Targets

The biological activity of 7-azaindole derivatives is intrinsically linked to their ability to form hydrogen bonds with target macromolecules. The arrangement of nitrogen atoms in the bicyclic scaffold is particularly well-suited for creating these crucial non-covalent interactions, especially within the ATP-binding site of protein kinases. sci-hub.seresearchgate.net

Hinge Region Interactions in Kinase Binding

The 7-azaindole scaffold is widely recognized as an exceptional hinge-binding motif for a variety of protein kinases. jst.go.jpnih.govresearchgate.netnih.gov This interaction mimics the binding of the adenine (B156593) portion of ATP to the kinase hinge region, which connects the N- and C-terminal lobes of the kinase catalytic domain. jst.go.jpnih.gov

The bidentate hydrogen bonding pattern is a hallmark of this interaction. The N7 nitrogen of the pyridine ring typically acts as a hydrogen bond acceptor, while the N1-H of the pyrrole ring serves as a hydrogen bond donor. jst.go.jppnas.org A specific example is the binding of the inhibitor PLX4720 to B-Raf kinase, where the N7 atom accepts a hydrogen bond from the backbone amide of cysteine 532, and the N1-H donates a hydrogen bond to the backbone carbonyl of glutamine 530. pnas.org Similarly, in CDK8 inhibitors, the 7-azaindole moiety forms two hydrogen bonds with the hinge residue Alanine 100. nih.gov This dual hydrogen bond interaction provides a strong anchor for the inhibitor within the ATP binding pocket. pnas.org

Contribution of Nitrogen Heteroatoms to Binding Affinity

The two nitrogen heteroatoms are fundamental to the binding affinity and specificity of 7-azaindole derivatives. Their ability to form key hydrogen bonds is a primary reason for the scaffold's success in kinase inhibitor design. researchgate.net

In the case of PI3Kγ inhibitors, replacing a quinoline (B57606) scaffold with a 7-azaindole core resulted in a different and effective binding mode, where the two nitrogen atoms of the azaindole form hydrogen bonds with the hinge residue Valine 882. nih.govnih.gov This demonstrates the distinct advantage conferred by the specific electronic and geometric arrangement of the 7-azaindole nitrogens. nih.gov

Steric and Electronic Effects of Substituents on Biological Response

The biological activity of 3-chloro-7-azaindole derivatives is profoundly influenced by the steric and electronic properties of substituents at various positions on the bicyclic core. The introduction of a chlorine atom itself has significant implications, increasing lipophilicity and potentially leading to tighter binding within the lipophilic domains of a protein. nih.gov The electronic effects of chlorine, being electron-withdrawing, also alter the reactivity and electronic distribution of the azaindole ring system. vulcanchem.com

SAR studies on 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis revealed that modifications at the 3- and 5-positions significantly impact potency. For instance, maintaining a pyrazole (B372694) at the 5-position while varying the substituent at the 3-position showed that moving a nitrile group on a benzene (B151609) ring from the 3-position to the 2- or 4-position resulted in an approximately 10-fold decrease in potency. ucl.ac.uk An unsubstituted benzene ring was slightly more potent than the 2- or 4-nitrile analogs. ucl.ac.uk Furthermore, the introduction of electron-withdrawing groups like chloro, methyl, and trifluoromethyl at the 4-position of the benzene ring was detrimental to activity, while an electron-donating methoxy group was better tolerated. ucl.ac.uk This suggests a sensitive interplay of electronic and steric factors within the binding pocket of the biological target.

In the context of PI3Kγ inhibitors, various steric and electronic modifications on the C7′ group of an isoindolinone moiety attached to a 7-azaindole scaffold were explored. The incorporation of a sterically bulky isopropyl group or an electron-donating methoxy group had little impact on potency or selectivity. nih.gov Similarly, electron-withdrawing chloro- or nitrile groups also showed minimal effect on activity. nih.gov However, a trifluoromethyl analogue exhibited a 2-fold improvement in potency while maintaining high isoform selectivity, highlighting that specific electronic modifications can be beneficial. nih.gov

Research on HIV-1 integrase inhibitors based on 3,6-diaryl 7-azaindoles demonstrated the importance of substituents on the aryl rings. The introduction of electron-donating groups, such as a methyl or methoxy group at the para-position of the C3-aryl ring, resulted in excellent yields during synthesis. nih.gov The structure-activity relationship indicated that a para-substituent with a π-donor character on the C3-aryl group is important for inhibitory activity. nih.gov Furthermore, the addition of aryl groups at the C6 position was found to enhance the percentage of strand transfer inhibition. nih.govacs.org

The following table summarizes the effects of various substituents on the biological activity of this compound derivatives:

| Derivative Class | Substituent & Position | Effect on Biological Activity | Target/Assay | Reference |

| 3,5-Disubstituted-7-azaindoles | 3-cyano-benzene (vs. 2- or 4-cyano) at C3 | ~10-fold more potent | T. brucei | ucl.ac.uk |

| 3,5-Disubstituted-7-azaindoles | 4-chloro, 4-methyl, 4-trifluoromethyl on benzene at C3 | Detrimental | T. brucei | ucl.ac.uk |

| 3,5-Disubstituted-7-azaindoles | 4-methoxy on benzene at C3 | Slightly better tolerated | T. brucei | ucl.ac.uk |

| 7-Azaindole Isoindolinone-based | Isopropyl at C7' | Little impact on potency/selectivity | PI3Kγ | nih.gov |

| 7-Azaindole Isoindolinone-based | Methoxy at C7' | Little impact on potency/selectivity | PI3Kγ | nih.gov |

| 7-Azaindole Isoindolinone-based | Chloro or Nitrile at C7' | Little impact on potency/selectivity | PI3Kγ | nih.gov |

| 7-Azaindole Isoindolinone-based | Trifluoromethyl at C7' | 2-fold improvement in potency | PI3Kγ | nih.gov |

| 3,6-Diaryl 7-azaindoles | p-Methoxy on C3-aryl | High yield in synthesis | HIV-1 Integrase | nih.gov |

| 3,6-Diaryl 7-azaindoles | Aryl group at C6 | Enhanced inhibition | HIV-1 Integrase | nih.govacs.org |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps in understanding the spatial arrangement of atoms and functional groups required for optimal binding and, consequently, biological activity.

In a study of palladium(II) and platinum(II) complexes with 4-chloro and 5-chloro derivatives of 7-azaindole-3-carbaldehyde, it was found that the conformation of the aldehyde group (cis or trans) influenced the stability and vibrational properties of the complexes. mdpi.comresearchgate.net Density functional theory (DFT) calculations showed that for 5-chloro-7-azaindole-3-carbaldehyde, a dimer with a trans conformation of the aldehyde group is more stable. mdpi.com Conversely, for 4-chloro-7-azaindole-3-carbaldehyde, the dimer with a cis conformation is more stable. mdpi.com These conformational preferences can affect how the ligands and their metal complexes interact with biological macromolecules.

The stereochemical configuration of substituents can also be a critical determinant of activity. For instance, in a series of PI3Kγ inhibitors, the (S)-enantiomer of a particular compound showed improved activity compared to the racemic mixture, emphasizing the importance of a specific 3D arrangement for effective binding. nih.gov

Molecular docking studies on 3,6-diaryl 7-azaindoles as HIV-1 integrase inhibitors provided insights into their binding modes. One of the most potent compounds, 11f, exhibited electrostatic interactions between the oxygen atoms of its benzo[d] ucl.ac.ukCurrent time information in Bangalore, IN.dioxole substituent at the C3 position and magnesium ions in the active site. acs.org A π-π interaction between the azaindole's azine group and a tyrosine residue (Tyr212) was also observed. acs.org The C6 4-pyridyl group formed aromatic hydrogen bonds, further stabilizing the complex. acs.org These specific interactions are only possible when the molecule adopts a favorable conformation within the binding pocket.

The table below highlights key findings related to the conformational analysis of this compound derivatives:

| Compound/Derivative | Conformational Feature | Correlation with Activity/Property | Methodology | Reference |

| 5-Chloro-7-azaindole-3-carbaldehyde | Trans conformation of aldehyde group in dimer is more stable | Influences stability and vibrational properties of metal complexes | DFT Calculations, X-ray Diffraction | mdpi.commdpi.com |

| 4-Chloro-7-azaindole-3-carbaldehyde | Cis conformation of aldehyde group in dimer is more stable | Influences stability and vibrational properties of metal complexes | DFT Calculations | mdpi.commdpi.com |

| 7-Azaindole-based PI3Kγ Inhibitor | (S)-enantiomer | Improved activity compared to racemate | Biological Assay | nih.gov |

| 3,6-Diaryl 7-azaindole (11f) | Specific binding conformation | Enables electrostatic and π-π interactions with HIV-1 integrase active site | Molecular Docking | acs.org |

Computational and in Silico Approaches for 3 Chloro 7 Azaindole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jacsdirectory.com It is widely employed in drug design to forecast the binding mode and affinity of a small molecule ligand, such as a 3-Chloro-7-azaindole derivative, within the active site of a target protein.

Molecular docking simulations are crucial for predicting how a ligand like this compound or its analogs will orient themselves within a protein's binding pocket. This prediction is quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol); a more negative score typically indicates a stronger predicted interaction.

For instance, in a study exploring 3,6-diaryl 7-azaindole (B17877) derivatives as potential HIV-1 integrase inhibitors, molecular docking was performed on the Prototype Foamy Virus (PFV) integrase. acs.org The results showed that the synthesized compounds had favorable binding interactions, with one of the most active compounds, 11f , achieving an extra precision (XP) docking score of -7.29 kcal/mol. acs.org This computational screening helps prioritize compounds for further experimental testing. acs.orgacs.org

Similarly, in the design of inhibitors for the SARS-CoV-2 spike protein (S1-RBD) and human ACE2 receptor interaction, docking studies were conducted on a series of 7-azaindole derivatives. researchgate.netnih.gov These simulations helped to validate the design rationale and understand how modifications to the scaffold could improve inhibitory activity against viral entry. researchgate.netnih.gov Another study focused on designing 7-azaindole analogs as anticancer agents targeting Colony-Stimulating Factor 1 Receptor (CSF-1R) used molecular docking to screen for the compound with the strongest interaction. researchgate.net

Table 1: Predicted Binding Affinities of 7-Azaindole Derivatives against Various Targets

| Compound/Derivative | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Diaryl 7-azaindole (11d) | PFV-Integrase | -6.37 | acs.org |

| Diaryl 7-azaindole (11f) | PFV-Integrase | -7.29 | acs.org |

| Chalcone of 7-azaindole (3,4-dimethyl, hydroxy) | Raf-B | -40.2868 (CDOCKER Energy) | jacsdirectory.com |

| 7-Azaindole Derivative (C2) | PI3Kγ | Not specified | nih.gov |

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. The 7-azaindole scaffold is particularly adept at forming two hydrogen bonds with the "hinge" region of protein kinases: the pyrrole (B145914) N-H acts as a hydrogen bond donor, while the adjacent pyridine (B92270) nitrogen acts as an acceptor. unipa.itmdpi.com

Detailed interaction analysis from various studies highlights the versatility of the azaindole core:

Hydrogen Bonds: In PI3Kγ, the 7-azaindole core of a derivative formed two crucial hydrogen bonds with the hinge residue VAL882. nih.gov In CDK8, derivatives formed hydrogen bonds with ALA100. nih.gov For SARS-CoV-2 inhibitors, the 7-azaindole hydrogen formed a bond with TYR505 of the S1-RBD. nih.gov

Pi-Pi Stacking: These interactions are common with aromatic residues. A diaryl 7-azaindole derivative showed a face-to-face π–π interaction with TYR212 in the PFV-integrase active site. acs.org In another example, a 7-azaindole derivative's benzene (B151609) ring formed a pi-pi stacking interaction with PHE97 of CDK8. nih.gov

Pi-Cation Interactions: These occur between a pi system and a cation. A 7-azaindole derivative targeting the SARS-CoV-2 S1-RBD was found to have a pi-cation interaction with LYS417. nih.gov

Halogen Bonds: The presence of a chlorine atom on the this compound scaffold introduces the possibility of halogen bonding, an interaction where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on the protein. While not explicitly detailed in the provided context for this specific molecule, it is a key interaction considered in the design of halogenated inhibitors.

Table 2: Key Residue Interactions for 7-Azaindole Derivatives

| Protein Target | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|

| PI3Kγ | VAL882 | Hydrogen Bond | nih.gov |

| CSF1R | GLU664, CYS666 | Hydrogen Bond | mdpi.com |

| PFV-Integrase | TYR212 | π-π Stacking | acs.org |

| SARS-CoV-2 S1-RBD | TYR505 | Hydrogen Bond, π-π Stacking | nih.gov |

| SARS-CoV-2 S1-RBD | LYS417 | π-Cation Interaction | nih.gov |

| CDK8 | ALA100 | Hydrogen Bond | nih.gov |

| CDK8 | PHE97 | π-π Stacking | nih.gov |

Prediction of Binding Modes and Affinities

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for a more rigorous assessment of the stability of the ligand-protein complex and an analysis of conformational changes that occur upon binding. researchgate.netnih.gov

MD simulations are used to validate the stability of docking poses. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. nih.govfrontiersin.org A stable RMSD for both the protein backbone and the ligand's heavy atoms suggests that the ligand remains securely bound in its predicted pose throughout the simulation. mdpi.com

In a 100-nanosecond MD simulation of 7-azaindole derivatives with the S1-RBD-hACE2 complex, the RMSD values were closely monitored. nih.gov For a particularly effective compound, ASM-7 , both the protein and ligand RMSD exhibited minimal fluctuations, indicating a highly stable binding mode. nih.gov In contrast, other derivatives showed more significant fluctuations, suggesting less stable binding. nih.gov These simulations confirmed that the most potent compounds formed the most stable complexes. researchgate.netnih.gov

Table 3: RMSD Fluctuation Ranges from MD Simulations of 7-Azaindole Derivatives

| System | Component | RMSD Fluctuation Range (Å) | Stability Assessment | Reference |

|---|---|---|---|---|

| ASM-2 Complex | Protein Backbone | 1.5 - 4.6 | Some fluctuation | nih.gov |

| ASM-7 Complex | Protein & Ligand | Minimal fluctuations | High degree of stability | nih.gov |

| ASM-11 Complex | Protein Backbone | 2.0 - 3.8 | Relatively stable | nih.gov |

| PB2-VX-787 Complex | Protein Backbone | ~0.2 - 1.2 (nm) | Stable during simulation | mdpi.com |

MD simulations also allow for the analysis of protein flexibility and conformational changes induced by ligand binding. The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible and rigid regions of the protein. frontiersin.orgmdpi.com Significant changes in RMSF between the protein alone (apo state) and the protein-ligand complex can indicate that the ligand is altering the protein's structural dynamics. researchgate.net

For example, MD simulations of the SARS-CoV-2 S1-RBD-hACE2 complex with 7-azaindole inhibitors revealed that the binding of the small molecules could induce significant conformational changes in the complex, affecting the flexibility of the proteins and ultimately destabilizing the virus-receptor interaction. researchgate.net Analysis of the trajectories can also reveal large-scale motions, such as the rotation of protein domains or helices, which are critical for biological function and can be modulated by drug binding. mdpi.complos.org

In some biological systems, the binding site of a protein is not always accessible. Access can be controlled by the conformational state of the protein, in a process known as a "gated" binding mechanism. A "gate" — often a flexible loop or a protein domain — must move to allow the ligand to enter or exit the binding site.

MD simulations are a powerful tool for studying such complex events, which occur over timescales that are difficult to capture with static methods. nih.gov By simulating the dynamic movements of the protein, researchers can observe the opening and closing of these gates and understand how a ligand might favor one state over another. While specific studies on gated binding mechanisms for this compound were not identified in the search results, the methodology is highly relevant. All-atom MD simulations have been used to elucidate multistep activation pathways in complex systems, revealing how interactions with binding partners can trigger the large-scale conformational changes necessary for function. nih.gov This approach could be applied to understand if the targets of this compound utilize such mechanisms for ligand recognition and binding.

Analysis of Conformational Changes and Fluctuations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at uncovering statistically significant correlations between the chemical structure of compounds and their biological activity. In the context of this compound research, QSAR models are instrumental in predicting the biological potency of novel derivatives and guiding the design of compounds with enhanced efficacy. These models function by establishing a mathematical function that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to its observed activity.

Three-Dimensional QSAR (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods are pivotal in modern drug design, offering a spatial understanding of how structural modifications influence biological activity. Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules. This approach provides intuitive, graphical feedback in the form of contour maps, highlighting regions where changes in molecular shape, size, and charge are likely to impact affinity for a biological target. For this compound and its derivatives, which are often developed as kinase inhibitors, 3D-QSAR helps to elucidate the key interaction points within the ATP binding site. researchgate.netnih.gov The two most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a foundational 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.gov The process involves aligning the molecules, typically based on a common core structure like the this compound scaffold, and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These energy values serve as descriptors, which are then correlated with the biological activity data (e.g., pIC₅₀) using Partial Least Squares (PLS) regression. nih.govmdpi.com

The resulting model's statistical robustness is evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). dovepress.com The visual output of CoMFA is a set of 3D contour maps that indicate where steric bulk or specific charge distributions are predicted to enhance or diminish activity. For instance, green contours might indicate regions where bulky substituents are favorable, while yellow contours suggest they are unfavorable. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that introduces additional descriptor fields to provide a more comprehensive analysis of structure-activity relationships. nih.gov In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A key difference from CoMFA is the use of a Gaussian function to calculate the distance-dependent potential, which avoids the extreme values often encountered at close distances in CoMFA calculations and results in more smoothly contoured maps. dovepress.com

The inclusion of these extra fields often leads to more detailed and interpretable models. For example, in designing novel this compound derivatives, CoMSIA contour maps can pinpoint specific locations where adding a hydrogen bond donor or a hydrophobic group would be most beneficial for improving binding affinity to a target kinase.

Application in 7-Azaindole Research

Several 3D-QSAR studies on 7-azaindole derivatives have demonstrated the utility of CoMFA and CoMSIA in guiding drug design. Although these studies may not focus exclusively on the this compound substitution, the findings are highly relevant for understanding the structural requirements for activity within this compound class.

For instance, a 3D-QSAR study on 7-azaindole derivatives as inhibitors of Tropomyosin receptor kinase A (Trk A) yielded robust CoMFA and CoMSIA models. eurekaselect.com The models were developed using a dataset of 23 inhibitors, with the most active compounds serving as templates for alignment. The statistical results indicated high predictive power. eurekaselect.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Optimal Number of Components (ONC) |

|---|---|---|---|---|

| CoMFA | 0.51 | 0.98 | 0.74 | - |

| CoMSIA | 0.64 | 0.98 | 0.80 | - |

Similarly, 3D-QSAR models were developed for a series of 7-azaindole derivatives acting as Aurora B kinase inhibitors, a class of targets for which this compound analogues have also been explored. nih.govmdpi.com One such derivative, GSK1070916, served as a basis for a CoMSIA study that produced a statistically significant model. mdpi.com

| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_pred (Predictive r²) | Field Contributions |

|---|---|---|---|---|

| CoMSIA | 0.52 | - | 0.798 | - |